![molecular formula C15H13N3S B14950541 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 13136-33-9](/img/structure/B14950541.png)
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione
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Overview
Description
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione is a heterocyclic compound with the molecular formula C15H13N3S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione include:
- 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4,5-Diphenyl-2,4-dihydro-1,2,4-triazole-3-thione
- 5-(4-Methoxy-phenyl)-2,4-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry .
Biological Activity
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H12N4S. Its structure includes a triazole ring fused with thione functionality, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 32 to 128 µg/mL .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown effectiveness against Candida albicans and other fungal pathogens. The antifungal activity is attributed to the presence of the thione group, which enhances interaction with fungal cell membranes .
Antitubercular Activity
In studies assessing antitubercular activity against Mycobacterium tuberculosis, this compound exhibited moderate inhibitory effects. The highest observed inhibition was around 61% at a concentration of 6.25 µg/mL . This suggests potential as a lead compound in developing new antitubercular agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were reported to be in the micromolar range, indicating significant anticancer potential .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Membrane Disruption : Its structure allows it to integrate into microbial membranes and disrupt their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives:
Properties
CAS No. |
13136-33-9 |
---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C15H13N3S/c1-12-16-18(14-10-6-3-7-11-14)15(19)17(12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
YFJOVPCPKPSCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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